2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2-Bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a benzamide moiety bearing a bromine atom at position 2 of the benzene ring. This structure combines electron-withdrawing groups (bromine and chlorine) with a fused bicyclic system, which may confer unique physicochemical and biological properties. Structural characterization of similar analogs has historically relied on crystallographic tools like SHELX and visualization software such as WinGX/ORTEP .
Properties
IUPAC Name |
2-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S/c19-15-7-2-1-6-13(15)18(24)21-17-14-9-26(25)10-16(14)22-23(17)12-5-3-4-11(20)8-12/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUBWSJCULGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, it was found that certain derivatives displayed potent activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 6.25 µg/mL for some derivatives, indicating strong antimicrobial potential .
2. Anti-inflammatory Effects
Thienopyrazole compounds have demonstrated anti-inflammatory activities. A study highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may be beneficial in treating inflammatory diseases such as arthritis and asthma .
3. Anticancer Properties
The anticancer potential of thienopyrazole derivatives has been extensively studied. For instance, certain compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.067 µM to 49.85 µM, indicating their effectiveness in inhibiting cancer cell proliferation .
4. Antioxidant Activity
Recent studies have also explored the antioxidant properties of thienopyrazole derivatives. These compounds were found to reduce oxidative stress markers in cellular models exposed to toxins like 4-nonylphenol. The protective effects on erythrocytes suggest their potential use in preventing oxidative damage in various biological systems .
The mechanisms underlying the biological activities of thienopyrazole derivatives are multifaceted:
- Inhibition of Enzymes: Many thienopyrazoles act by inhibiting critical enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation.
- Modulation of Cell Signaling Pathways: These compounds can influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Defense: By scavenging free radicals and enhancing endogenous antioxidant defenses, these compounds help mitigate oxidative stress.
Case Studies
- Antimicrobial Study: A comparative study was conducted on several thienopyrazole derivatives, revealing that modifications on the phenyl rings significantly affected their antimicrobial efficacy. The most active compounds were further analyzed for structure-activity relationships (SAR), leading to insights on optimizing future drug designs .
- Cancer Cell Line Testing: In vitro testing on A549 and MCF7 cell lines demonstrated that specific substitutions on the pyrazole ring enhanced cytotoxicity. The findings suggested that further exploration into these modifications could yield more potent anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The most relevant structural analog identified is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . Key differences include:
| Property | Target Compound | Analog (CAS: 958587-45-6) |
|---|---|---|
| Bromine Position | 2-position on benzamide | 4-position on benzamide |
| Aryl Substituent | 3-Chlorophenyl (electron-withdrawing) | 4-Methylphenyl (electron-donating) |
| Core Oxidation State | 5-Oxido | 5-Oxo |
Crystallographic and Computational Tools
- Structural elucidation of such compounds typically employs SHELX for refinement and WinGX/ORTEP for visualization . These tools enable precise determination of bond lengths, angles, and packing motifs, which are critical for understanding structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
